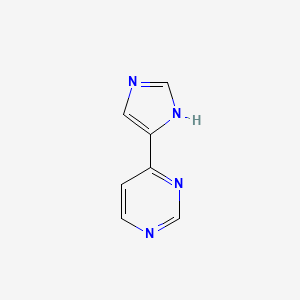
4-(1H-imidazol-5-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1H-imidazol-5-yl)pyrimidine is a heterocyclic compound that features both an imidazole and a pyrimidine ring. These structures are significant in medicinal chemistry due to their presence in various biologically active molecules. The imidazole ring is known for its role in the structure of histidine, an essential amino acid, while the pyrimidine ring is a fundamental component of nucleic acids like DNA and RNA.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-imidazol-5-yl)pyrimidine typically involves the cyclization of appropriate precursors. One common method is the condensation of an imidazole derivative with a pyrimidine precursor under acidic or basic conditions. For example, the reaction of 1H-imidazole-4-carboxaldehyde with guanidine or its derivatives can yield the desired compound. The reaction conditions often involve heating and the use of solvents like ethanol or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistency and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1H-imidazol-5-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atoms of the imidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various reduced forms of the compound. Substitution reactions can introduce different functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
4-(1H-imidazol-5-yl)pyrimidine has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 4-(1H-imidazol-5-yl)pyrimidine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, inhibiting their activity. The compound’s structure allows it to form hydrogen bonds and π-π interactions with target molecules, disrupting their normal function. This can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazole: A simpler structure with similar biological activity.
Pyrimidine: A fundamental component of nucleic acids with broad biological significance.
Benzimidazole: Known for its use in antifungal and antiparasitic drugs.
Uniqueness
4-(1H-imidazol-5-yl)pyrimidine is unique due to its combined imidazole and pyrimidine rings, which confer a distinct set of chemical and biological properties. This dual structure allows it to interact with a wider range of molecular targets, making it a versatile compound in medicinal chemistry and other fields.
Propriétés
Formule moléculaire |
C7H6N4 |
|---|---|
Poids moléculaire |
146.15 g/mol |
Nom IUPAC |
4-(1H-imidazol-5-yl)pyrimidine |
InChI |
InChI=1S/C7H6N4/c1-2-8-4-10-6(1)7-3-9-5-11-7/h1-5H,(H,9,11) |
Clé InChI |
FNCYDUIWBWOCOJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CN=C1C2=CN=CN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



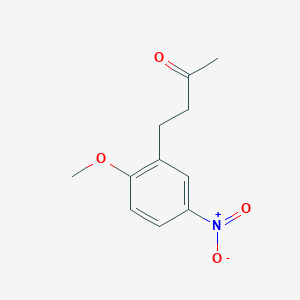
amine](/img/structure/B13598850.png)
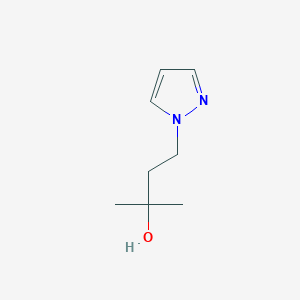
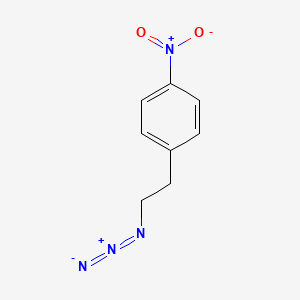
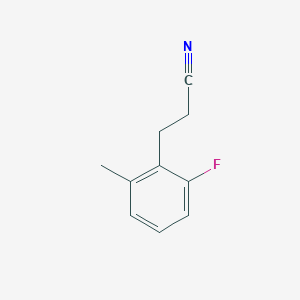
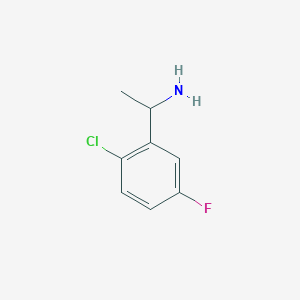
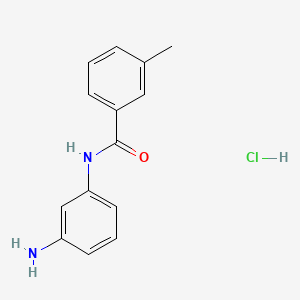
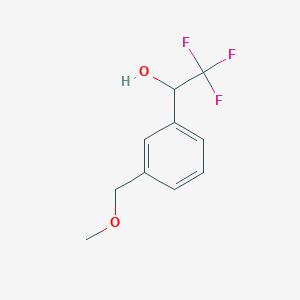
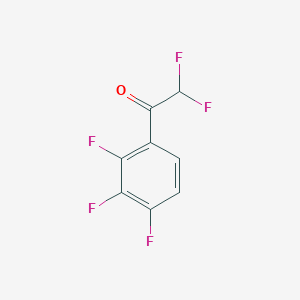
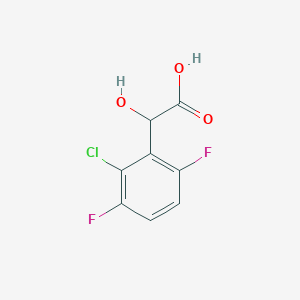
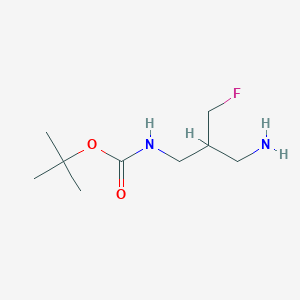

![3-(4-Ethylphenyl)-8-azabicyclo[3.2.1]oct-2-enehydrochloride](/img/structure/B13598914.png)
